2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore, particularly in the development of adenosine receptor antagonists and CDK2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated, catalyst-free conditions . Another method involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different functional groups, enhancing its pharmacological properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are often derivatives with enhanced biological activity, such as more potent adenosine receptor antagonists or CDK2 inhibitors .
Scientific Research Applications
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is being explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor
Industry: It is used in the development of diagnostic and theranostic systems.
Mechanism of Action
The mechanism of action of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This leads to cell cycle arrest and apoptosis in cancer cells . As an adenosine receptor antagonist, it binds to the A2A receptor, blocking its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its dual activity as both a CDK2 inhibitor and an adenosine receptor antagonist. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H12N6 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4,10-diphenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H12N6/c1-3-7-13(8-4-1)16-21-18-15-11-20-24(14-9-5-2-6-10-14)17(15)19-12-23(18)22-16/h1-12H |
InChI Key |
BTAJOXUREFILFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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